molecular formula C17H14N2O3S2 B11057112 3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione

3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione

Cat. No.: B11057112
M. Wt: 358.4 g/mol
InChI Key: MGCAIUANCUNWSS-UHFFFAOYSA-N
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Description

3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE is a complex organic compound with a unique structure that combines a thienyl group, a phenyl group, and a pyrrolo[3,4-d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienyl and phenyl groups, followed by the construction of the pyrrolo[3,4-d]isoxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The goal is to achieve high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-3AH-PYRROLO[3,4-D]ISOXAZOLE-4,6(5H,6AH)-DIONE is unique due to its combination of a thienyl group, a phenyl group, and a pyrrolo[3,4-d]isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C17H14N2O3S2/c1-9-8-11(17(23-2)24-9)13-12-14(22-18-13)16(21)19(15(12)20)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3

InChI Key

MGCAIUANCUNWSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2=NOC3C2C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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